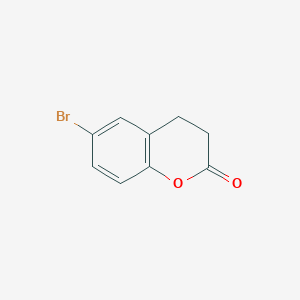
6-Bromo-cromano-2-ona
Descripción general
Descripción
6-Bromochroman-2-one is a chemical compound with the IUPAC name 6-bromo-2-chromanone . It has a molecular weight of 227.06 and is typically found as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 6-Bromochroman-2-one involves the reaction of 3,4-dihydrocoumarin with bromine in dichloromethane . The mixture is stirred overnight at 15°C, then diluted with dichloromethane, and washed with aqueous sodium bicarbonate followed by water . The solution is then dried over magnesium sulphate, filtered, and concentrated under reduced pressure . The residue is washed with petroleum ether, and the filtrate is concentrated . The solid is recrystallised from dichloromethane/petroleum ether to give the bromide as thick white crystals .Molecular Structure Analysis
The InChI code for 6-Bromochroman-2-one is 1S/C9H7BrO2/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h2-3,5H,1,4H2 . This indicates that the compound has a cyclic structure with a bromine atom attached to the 6th carbon atom in the ring .Physical And Chemical Properties Analysis
6-Bromochroman-2-one is a solid at room temperature . and is typically stored in a freezer . It is sensitive to light .Aplicaciones Científicas De Investigación
Química Medicinal
La 6-Bromo-cromano-2-ona sirve como un intermedio clave en la síntesis de varios compuestos farmacológicamente activos. Sus derivados han sido estudiados por su potencial en el tratamiento de enfermedades neurodegenerativas al dirigirse a las placas amiloides-beta, que están asociadas con la enfermedad de Alzheimer .
Actividad Antiparasitaria
Los análogos de cromano-4-ona, incluidos los derivados de this compound, han mostrado una actividad antiparasitaria significativa. Se dirigen a enzimas como la reductasa de pteridina-1, que es crucial para la supervivencia de parásitos como Trypanosoma brucei y Leishmania infantum .
Síntesis Orgánica
Este compuesto se utiliza en la síntesis orgánica para crear una variedad de compuestos heterocíclicos. Por ejemplo, se ha utilizado para sintetizar derivados de cumarina que contienen estructuras de pirazolo[1,5-a]pirimidina y tetrazol[1,5-a]pirimidina, que son importantes en la química medicinal .
Catálisis Fotoredox
En la catálisis fotoredox, la this compound puede participar en procesos descarboxilativos que conducen a la síntesis de cromano-2-onas y cromano-4-onas, que son valiosas en el desarrollo de agentes terapéuticos .
Estudio de Propiedades Químicas
Las propiedades químicas de la this compound, como su punto de fusión, punto de ebullición y peso molecular, se estudian para comprender su comportamiento en diferentes reacciones químicas y ambientes .
Safety and Hazards
6-Bromochroman-2-one is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
6-bromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQWUVOIMYRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295780 | |
| Record name | 6-bromochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20921-00-0 | |
| Record name | 20921-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
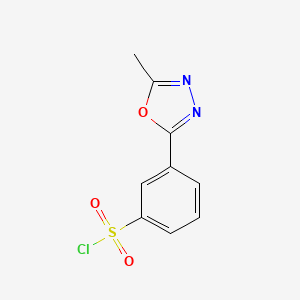
![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)

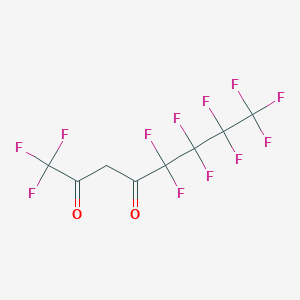

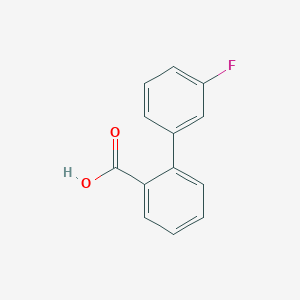
![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)
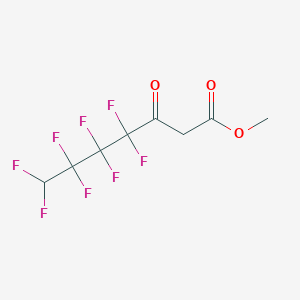

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

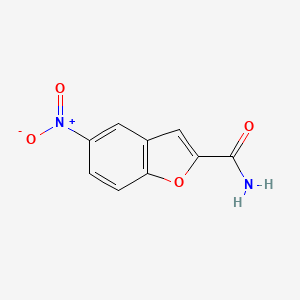

![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)
